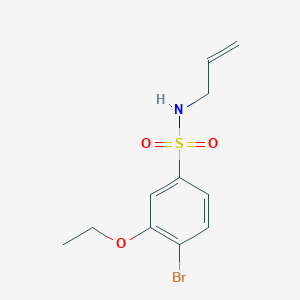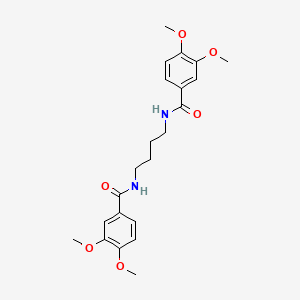![molecular formula C11H19N3O2 B5207229 N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes such as glucose metabolism, cell cycle regulation, and apoptosis.
Mechanism of Action
GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes. It is involved in the regulation of glycogen metabolism, cell cycle progression, apoptosis, and gene expression. N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, enhance neuronal differentiation, and improve insulin sensitivity. It has also been shown to have anti-inflammatory effects and inhibit the growth of cancer cells. However, it should be noted that the effects of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide may vary depending on the cell type and experimental conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is its selectivity for GSK-3, which allows for the investigation of the specific role of this enzyme in various cellular processes. It is also relatively easy to use and has been widely used in scientific research. However, one of the limitations of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is its potential off-target effects, which may affect the interpretation of experimental results. It is also important to note that the effects of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in scientific research. One area of interest is the investigation of the role of GSK-3 in the development and progression of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another area of interest is the development of more selective and potent inhibitors of GSK-3, which may have therapeutic potential for the treatment of various diseases. Additionally, the combination of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide with other inhibitors or drugs may also be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide involves the reaction of 2-amino-5-cyclohexyl-2,3-dihydro-1,3,4-thiadiazole with ethyl 2-bromoacetate to form N-cyclohexyl-2-(2-bromoacetyl)-2,3-dihydro-1,3,4-thiadiazole. The latter is then reacted with hydrazine hydrate to form N-cyclohexyl-2-[2-(hydroxymethyl)hydrazino]-2-oxoacetamide, which is then treated with isopropylidene malonate to form the final product, N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide.
Scientific Research Applications
N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been widely used in scientific research for its ability to selectively inhibit GSK-3. It has been used in various studies to investigate the role of GSK-3 in different cellular processes, such as embryonic stem cell differentiation, neuronal development, and insulin signaling. It has also been used as a tool to study the molecular mechanisms underlying various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-14-11(16)10(15)12-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECFMMVWZRDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(propan-2-ylideneamino)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)



